molecular formula C3H4N4O4S B11099666 5-(methylsulfonyl)-3-nitro-1H-1,2,4-triazole

5-(methylsulfonyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B11099666
M. Wt: 192.16 g/mol
InChI Key: SILFJXOFOIYJAT-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a methylsulfonyl group at the 5-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfonyl)-3-nitro-1H-1,2,4-triazole typically involves the nitration of 5-(methylsulfonyl)-1H-1,2,4-triazole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems can help control reaction parameters such as temperature and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(Methylsulfonyl)-3-amino-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-(Methylsulfonyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Chemical Biology: It can be used as a probe to study biological processes involving nitro and sulfonyl groups.

Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-3-nitro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfonyl)-1H-1,2,4-triazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-1,2,4-triazole: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

Uniqueness

5-(Methylsulfonyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C3H4N4O4S

Molecular Weight

192.16 g/mol

IUPAC Name

3-methylsulfonyl-5-nitro-1H-1,2,4-triazole

InChI

InChI=1S/C3H4N4O4S/c1-12(10,11)3-4-2(5-6-3)7(8)9/h1H3,(H,4,5,6)

InChI Key

SILFJXOFOIYJAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NNC(=N1)[N+](=O)[O-]

Origin of Product

United States

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